![molecular formula C19H16N2O2 B14197406 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one CAS No. 848909-39-7](/img/structure/B14197406.png)
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one is a complex organic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of beta-carboline with acetyl chloride under acidic conditions to form 1-acetyl-beta-carboline . This intermediate can then be further reacted with furan derivatives under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-beta-carboline: A closely related compound with similar structural features.
Flazine: Another beta-carboline derivative with distinct biological activities.
4-(9H-beta-Carbolin-1-yl)-4-oxo-butyric acid: A compound with a similar core structure but different functional groups.
Uniqueness
1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one is unique due to its specific combination of beta-carboline and furan moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
848909-39-7 |
|---|---|
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
1-[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]butan-2-one |
InChI |
InChI=1S/C19H16N2O2/c1-2-12(22)11-13-7-8-17(23-13)19-18-15(9-10-20-19)14-5-3-4-6-16(14)21-18/h3-10,21H,2,11H2,1H3 |
Clé InChI |
JXQSJRRUELICNC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=CC=C(O1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


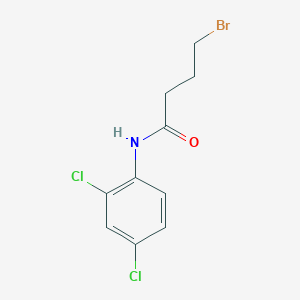
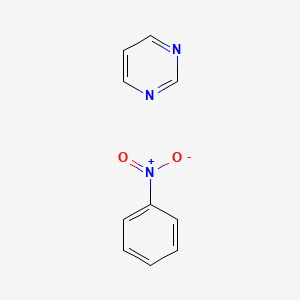
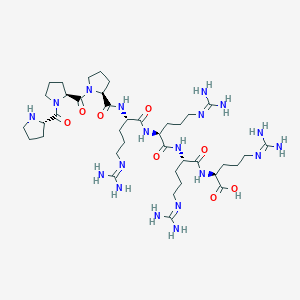
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
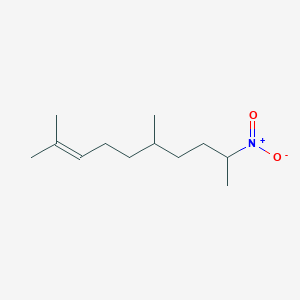
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
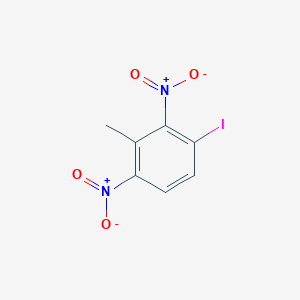

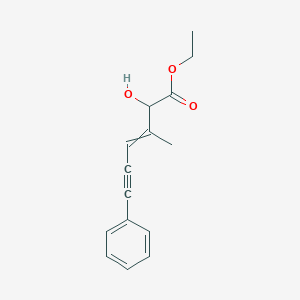

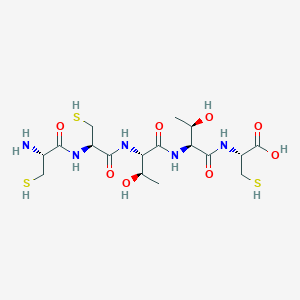
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

